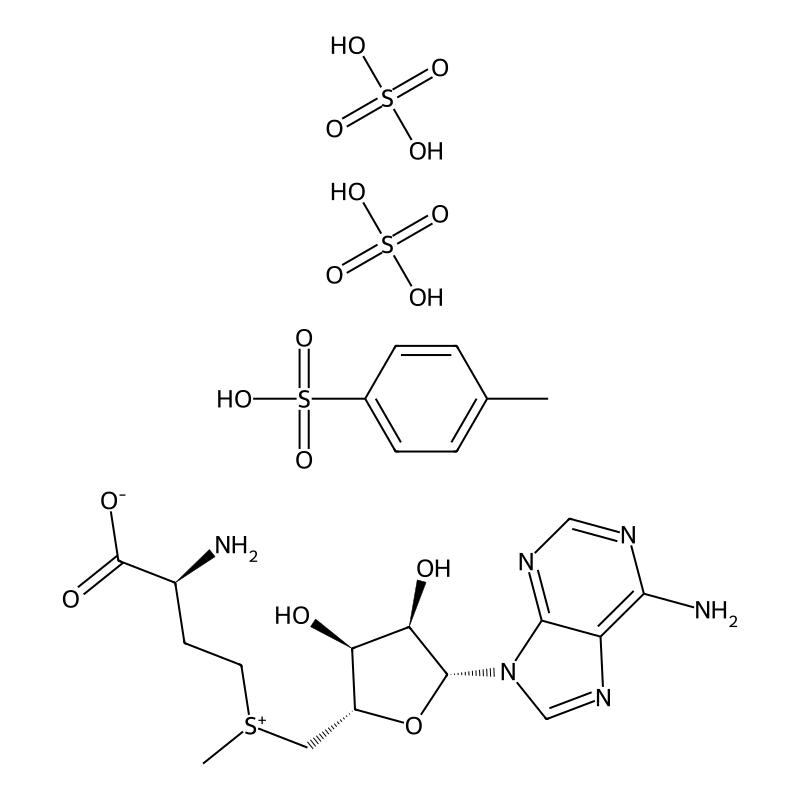

S-Adenosyl-L-methionine disulfate tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed). S-Adenosylmethionine is only found in individuals that have used or taken this drug. It is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

mild NSAID

S-Adenosyl-L-methionine (SAMe) is a critical biological methyl donor, but the free base is notoriously unstable, degrading rapidly under ambient conditions. To enable commercial viability as a dietary supplement and pharmaceutical active ingredient, the disulfate tosylate salt, S-Adenosyl-L-methionine disulfate tosylate (CAS 97540-22-2), was developed. This specific double salt utilizes a bulky p-toluenesulfonate counterion to protect the labile sulfonium center, transforming a highly sensitive molecule into a stable, processable, and standardized solid [1]. For procurement teams, this exact compound represents the industry standard for balancing long-term shelf-life, formulation compatibility, and predictable pharmacokinetics without the need for strict cold-chain logistics .

Substituting S-Adenosyl-L-methionine disulfate tosylate with free SAMe, simple chloride salts, or non-standardized extracts introduces severe procurement and manufacturing risks. Free SAMe is highly hygroscopic and thermally labile, undergoing rapid hydrolytic cleavage into methylthioadenosine and homoserine lactone at room temperature [1]. This degradation not only destroys the active ingredient but also generates impurities that compromise formulation integrity and efficacy. While other stable salts like 1,4-butanedisulfonate exist, substituting them alters the established pharmacokinetic profile and may void compliance with established USP-NF monographs, leading to batch rejections, failed QA/QC audits, and regulatory filing complications [2].

Extended Shelf-Life and Thermal Stability

The primary procurement advantage of the disulfate tosylate salt is its exceptional thermal stability compared to the free base. While free S-adenosyl-L-methionine degrades rapidly at room temperature and requires strict -20°C cold-chain storage, the disulfate tosylate configuration protects the labile sulfonium ion. Commercial pharmaceutical-grade SAMe disulfate tosylate reliably maintains >95% purity for up to 24 months under standard controlled storage conditions. This stability is critical for bulk inventory management and eliminates the high costs associated with deep-freeze logistics[1].

| Evidence Dimension | Shelf-life at room temperature |

| Target Compound Data | 24 months (maintaining >95% purity) |

| Comparator Or Baseline | Free SAMe base (degrades rapidly, requires -20°C) |

| Quantified Difference | Extension from days/weeks to 24 months at ambient conditions |

| Conditions | Controlled room temperature storage |

Eliminates the need for costly cold-chain logistics and significantly reduces inventory loss due to thermal degradation.

Strict USP-NF Monograph Compliance for QA/QC

For pharmaceutical and nutraceutical manufacturing, batch-to-batch reproducibility is paramount. SAMe disulfate tosylate is a highly standardized material that complies with a dedicated USP-NF monograph. The standard dictates that the material must contain not less than (NLT) 95.0% and not more than (NMT) 105.0% of S-adenosyl-L-methionine disulfate tosylate, calculated on an anhydrous basis [1]. Substituting with crude extracts or non-monographed salts removes this regulatory safety net, increasing the risk of failing QA/QC audits or requiring costly custom analytical method validation [2].

| Evidence Dimension | Regulatory assay specification |

| Target Compound Data | NLT 95.0% and NMT 105.0% (USP-NF standard) |

| Comparator Or Baseline | Non-monographed or crude SAMe salts |

| Quantified Difference | Guaranteed 95.0–105.0% assay vs. variable/unregulated purity |

| Conditions | Anhydrous basis calculation via validated HPLC methods |

Ensures immediate regulatory compliance for dietary supplements and APIs, streamlining the QA/QC approval process.

Enhanced Manufacturability for Solid Dosage Forms

The formulation of SAMe into oral solid dosage forms (tablets and capsules) is notoriously difficult due to moisture-induced degradation. The bulky p-toluenesulfonate and sulfate counterions in SAMe disulfate tosylate provide superior protection against moisture and heat during processing compared to simpler salts like chlorides or sulfates . This specific salt configuration raises the glass transition temperature (Tg) of the material, preventing the active ingredient from degrading or becoming overly tacky during the mechanical stress and localized heating of the tableting process [1].

| Evidence Dimension | Resistance to processing degradation |

| Target Compound Data | High stability during tableting/encapsulation |

| Comparator Or Baseline | Simple SAMe salts (e.g., chloride) |

| Quantified Difference | Superior maintenance of structural integrity and higher glass transition temperature |

| Conditions | Mechanical stress and heat during solid dosage formulation |

Directly enables the viable mass-production of oral tablets and capsules without unacceptable API loss during manufacturing.

Commercial Manufacturing of Dietary Supplements and Nutraceuticals

Due to its 24-month shelf life and robust thermal stability, SAMe disulfate tosylate is the preferred API for commercial liver health and joint support supplements. Its ability to withstand the mechanical stresses of tableting without significant degradation makes it uniquely suited for mass-market oral solid dosage forms.

Standardized Pharmacokinetic and Bioavailability Studies

Because it is a USP-monographed standard with highly predictable dissolution and absorption profiles, SAMe disulfate tosylate is the benchmark material for clinical and preclinical pharmacokinetic assays. It provides a reliable baseline against which novel delivery systems or alternative SAMe salts are measured [1].

In Vitro Epigenetic and Methyltransferase Assays

In laboratory settings requiring a reliable methyl donor for DNA methyltransferase (DNMT) or histone methyltransferase assays, the disulfate tosylate salt ensures that the active SAMe concentration remains stable throughout the duration of the experiment, preventing assay drift caused by the rapid degradation typical of the free base [2].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

4G5PYL0DR1

564ROC9U09